Methyl 2-methyl-4-(picolinamido)quinoline-6-carboxylate
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Description
Scientific Research Applications
Radioligand Development for PET Imaging
Matarrese et al. (2001) explored novel quinoline-2-carboxamide derivatives as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These compounds, including variants of methylated quinoline carboxamides, showed promising results for PBR imaging in vivo with PET (Matarrese et al., 2001).
PARP-1 Inhibition for Therapeutic Applications
Lord et al. (2009) designed a series of quinoline-8-carboxamides as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme significant in drug design due to its therapeutic activities. Their synthesis approach included variations of methylated quinoline carboxamides, indicating potential in the development of PARP-1 inhibitors (Lord et al., 2009).
Antiallergy and Antibacterial Agents
Althuis et al. (1980) synthesized a range of quinoline-2-carboxylic acid derivatives, related to methylated quinoline carboxamides, for antiallergy activity. These compounds demonstrated significant potential as antiallergy agents, with some variants showing oral activity (Althuis et al., 1980). Additionally, Moussaoui et al. (2021) developed novel quinoline carboxamides as antibacterial and antifungal agents, emphasizing the antimicrobial potential of these compounds (Moussaoui et al., 2021).
Insulin-Enhancing Compounds
Lodyga-Chruscinska et al. (2011) investigated the complexation of V(IV)O(2+) ion with quinolinate derivatives, which include methylated quinoline carboxamides, as potent insulin-enhancing compounds. Their study provided insights into the use of these complexes in the potential treatment of diabetes (Lodyga-Chruscinska et al., 2011).
Cancer Research and Treatment
Tsou et al. (2005) optimized quinoline-3-carbonitrile derivatives, related to methylated quinoline carboxamides, as inhibitors of human epidermal growth factor receptor-2 (HER-2). These compounds showed promising results in inhibiting HER-2 kinase and the growth of HER-2 positive cells, indicating their potential in cancer treatment (Tsou et al., 2005).
properties
IUPAC Name |
methyl 2-methyl-4-(pyridine-2-carbonylamino)quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-11-9-16(21-17(22)15-5-3-4-8-19-15)13-10-12(18(23)24-2)6-7-14(13)20-11/h3-10H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZUKXYTLDZXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-4-(picolinamido)quinoline-6-carboxylate |
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